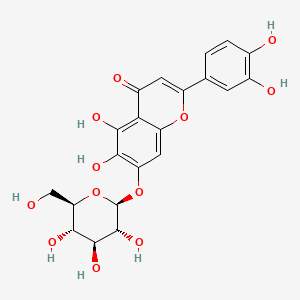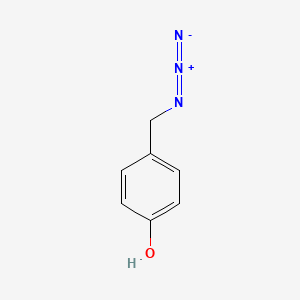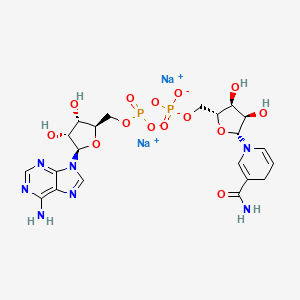
Lucidone B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lucidone B is a naturally occurring cyclopentenedione, a type of secondary metabolite found in higher plants, fungi, algae, and cyanobacteriaThis compound has garnered attention due to its various beneficial properties, including antioxidant, anti-inflammatory, hepatoprotective, dermatoprotective, hypolipidemic, and skin-whitening effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lucidone B involves several steps, starting from the extraction of the compound from natural sources such as Lindera erythrocarpa. The extraction process typically involves the use of organic solvents to isolate the active constituents. The synthetic route may include cyclization reactions to form the cyclopentenedione structure, followed by purification steps to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from plant sources, followed by chemical synthesis to enhance yield and purity. The process may include the use of advanced techniques such as chromatography and crystallization to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Lucidone B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit enhanced biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels to ensure optimal reaction rates .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with modified functional groups. These derivatives may exhibit different biological activities and can be used in various scientific research applications .
Aplicaciones Científicas De Investigación
Lucidone B has a wide range of scientific research applications, including:
Biology: The compound is studied for its effects on cellular processes, including its ability to modulate signaling pathways and gene expression.
Medicine: this compound has shown promise in the treatment of inflammatory and oxidative diseases, as well as in the prevention of liver fibrosis and skin disorders.
Industry: The compound is used in the development of cosmetic products due to its skin-whitening and dermatoprotective effects
Mecanismo De Acción
The mechanism of action of Lucidone B involves the modulation of multiple signaling pathways. It can induce the expression of antioxidant genes such as heme oxygenase-1 (HO-1) through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This leads to the production of biliverdin, which has antiviral and anti-inflammatory effects. This compound also inhibits the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB), thereby reducing inflammation and oxidative stress .
Comparación Con Compuestos Similares
Lucidone B is similar to other cyclopentenediones and triterpenoids, such as lucidenic acids and ganoderic acids, which are also found in higher plants and fungi. this compound is unique due to its specific chemical structure and the range of biological activities it exhibits. Similar compounds include:
Lucidenic Acids: Found in Ganoderma lucidum, these compounds have anti-cancer, anti-inflammatory, and antioxidant properties.
Ganoderic Acids: Also found in Ganoderma lucidum, these triterpenoids are known for their hepatoprotective and immunomodulatory effects
This compound stands out due to its low cytotoxicity and limited bioavailability, making it a promising candidate for further research and development in various fields .
Propiedades
Número CAS |
97653-93-5 |
|---|---|
Fórmula molecular |
C24H32O5 |
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
(5R,7S,10S,13R,14R,17S)-17-acetyl-7-hydroxy-4,4,10,13,14-pentamethyl-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthrene-3,11,15-trione |
InChI |
InChI=1S/C24H32O5/c1-12(25)13-9-18(29)24(6)20-14(26)10-16-21(2,3)17(28)7-8-22(16,4)19(20)15(27)11-23(13,24)5/h13-14,16,26H,7-11H2,1-6H3/t13-,14+,16+,22+,23-,24+/m1/s1 |
Clave InChI |
AJULRUMEMZKBQI-YZISURJTSA-N |
SMILES |
CC(=O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C |
SMILES isomérico |
CC(=O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C |
SMILES canónico |
CC(=O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C |
melting_point |
270-271°C |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(2R,6S,7S,8R)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B1649370.png)






